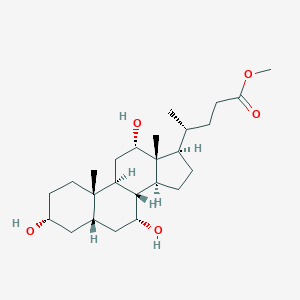

Methyl cholate

Description

Historical Context and Origins as a Bile Acid Derivative

Methyl cholate's story begins with its parent molecule, cholic acid. Cholic acid is one of the primary bile acids synthesized from cholesterol in the liver of most vertebrates. medchemexpress.comchemsrc.comnih.gov Historically, the study of bile acids has been fundamental to understanding digestive physiology. The transformation of cholic acid into its methyl ester, methyl cholate (B1235396), is a straightforward chemical modification achieved through esterification. google.comprepchem.com This process involves reacting cholic acid with methanol (B129727), often in the presence of an acid catalyst, to replace the carboxylic acid group with a methyl ester. google.com This seemingly simple modification has significant implications for the compound's physical and chemical properties, making it a more versatile tool for certain research applications compared to its parent acid. For instance, cholic acid preparations have been found to contain small percentages of this compound. nih.gov

Fundamental Research Significance

The fundamental research significance of this compound stems from its utility as a molecular probe and a building block in supramolecular chemistry. telematique.co.ukthieme-connect.com Its amphipathic character makes it an effective surfactant, capable of forming micelles and solubilizing lipids, a property that is extensively studied. cymitquimica.comsancaiindustry.comnih.gov In biological research, it is frequently used as a substrate in enzyme assays to investigate the activity of enzymes involved in bile acid metabolism. telematique.co.uk

Furthermore, this compound serves as a starting material for the synthesis of other bile acid derivatives and more complex molecular architectures. google.comprepchem.com Its rigid steroidal framework provides a scaffold for the construction of receptors and transporters. thieme-connect.com Researchers have also utilized this compound to induce cholesterol gallstones in animal models, providing a means to study the pathogenesis of this condition. telematique.co.uk The ability to modify its hydroxyl groups and other positions on the steroid nucleus allows for the creation of a diverse library of compounds with potential applications in drug delivery and materials science. nih.govmdpi.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C25H42O5 |

| Molecular Weight | 422.60 g/mol |

| Appearance | White to off-white solid/powder/crystals |

| Melting Point | 155-156°C |

| Boiling Point | 541.6°C at 760 mmHg (Predicted) |

| Density | 1.141 g/cm³ (Predicted) |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607), DMSO, and methanol. |

| CAS Number | 1448-36-8 |

Sources: telematique.co.ukcymitquimica.comchemsrc.comtcichemicals.comchemicalbook.comchembk.comnih.gov

Research Applications of this compound

| Research Area | Specific Application | Key Findings |

| Biochemistry | Substrate for bile acid-metabolizing enzymes. | Used to study enzyme kinetics and metabolism. telematique.co.uk |

| Induction of cholesterol gallstones in animal models. | Facilitates research on gallstone formation. telematique.co.uk | |

| Pharmacology | Drug delivery systems. | Star-shaped copolymers initiated from this compound form vesicles for efficient anticancer drug delivery. nih.gov |

| Potential therapeutic agent. | Exhibits anti-inflammatory and anti-tumor properties in some studies. telematique.co.uk | |

| Organic Synthesis | Starting material for bile acid derivatives. | Used to synthesize chenodeoxycholic acid and other modified bile acids. google.comprepchem.com |

| Scaffold for supramolecular structures. | The rigid steroid nucleus is a building block for complex molecular assemblies. thieme-connect.com | |

| Microbiology | Interaction with bacterial toxins. | Binds to and inhibits the uptake of C. difficile TcdB toxin into cells. nih.gov |

| Biotransformation studies. | Aspergillus niger can biotransform this compound into hydroxylated derivatives. researchgate.net |

Sources: telematique.co.ukgoogle.comprepchem.comthieme-connect.comnih.govnih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYVTEULDNMQAR-SRNOMOOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl cholate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1448-36-8 | |

| Record name | Methyl cholate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cholate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1P59HQX4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Transformations of Methyl Cholate and Its Analogues

Methylation Reactions in Bile Acid Synthesis Pathways

The biosynthesis of bile acids, such as cholic acid, is a complex enzymatic process in the liver, starting from cholesterol. creative-proteomics.com This "classic" or "neutral" pathway involves a series of modifications to the steroid ring, followed by the oxidative shortening of the aliphatic side chain. frontiersin.org Key enzymes like 7α-hydroxylase (CYP7A1) and 3α-hydroxysteroid dehydrogenase play crucial roles in this cascade. frontiersin.org An alternative "acidic" pathway also contributes to bile acid synthesis. frontiersin.org

While methylation of the carboxylic acid group to form methyl cholate (B1235396) is a common laboratory procedure, methylation reactions also occur within broader synthetic schemes of bile acid analogues. For instance, in the synthesis of the methyl ester of 3,12-diketo-16α-hydroxy-cholanic acid from pythocholic acid, a methylation reaction follows the reaction of dehydropythocholic lactone with sodium hydroxide. frontiersin.org

Regioselective Functionalization and Derivatization

The three hydroxyl groups of methyl cholate at positions 3α, 7α, and 12α exhibit different reactivities, allowing for regioselective modifications. The equatorial 3α-hydroxyl group is generally the most reactive, followed by the axial 7α- and 12α-hydroxyl groups. asianpubs.org This differential reactivity is fundamental to the targeted synthesis of various this compound derivatives.

Oxidative Modifications at Steroid Positions

Selective oxidation of the hydroxyl groups on the this compound steroid nucleus is a key strategy for producing functionalized analogues. For example, the selective oxidation of the 3α-hydroxyl group of this compound can be achieved using silver carbonate on Celite in boiling toluene (B28343) to yield methyl 7α,12α-dihydroxy-3-keto-5β-cholanate. frontiersin.org Other methods, such as using N-bromosuccinimide (NBS), have also been shown to selectively produce the 7-keto derivative. researchgate.net The oxidation rate of the hydroxyl groups generally follows the order C7 > C12 > C3. researchgate.net Biotransformation using microorganisms like Aspergillus niger can also lead to oxidative modifications, yielding compounds such as methyl 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oate. researchgate.net

Acylation Strategies with Long-Chain Fatty Acids

Enzyme-catalyzed acylation of this compound with long-chain fatty acids offers a highly regioselective and efficient method for creating derivatives. Immobilized Candida antarctica lipase (B570770) can catalyze the acylation specifically at the 3-position, resulting in quantitative yields of this compound derivatives acylated with fatty acids like C12 to C16. This enzymatic transesterification provides an expeditious route for introducing acyl protecting groups, which can be useful in the synthesis of other bile acid derivatives like ursodeoxycholic acid.

Amino Group Introduction and Amination Reactions

The introduction of amino groups into the this compound scaffold is a significant transformation for creating novel bioactive molecules. One common strategy involves the oxidation of a hydroxyl group to a ketone, followed by reductive amination. For instance, the 3-hydroxyl group can be oxidized to a 3-keto group, which can then undergo reductive amination with various diamines or polyamines to form dimeric this compound derivatives. asianpubs.org

Another approach to introduce an amino group is through a Mitsunobu reaction. The equatorial 3α-hydroxyl group can be converted to an axial mesylate, which is then displaced by an azide (B81097) nucleophile (NaN3) to form the equatorial 3α-azido derivative with retention of configuration. researchgate.net This azido (B1232118) group can subsequently be reduced to an amine. This method allows for the regioselective conversion of this compound into a 3α-azidodiol intermediate. researchgate.netmdpi.com

Synthesis of Advanced this compound Derivatives and Conjugates

Guanidine-Substituted Analogues

The synthesis of guanidine-substituted this compound analogues involves multi-step procedures. A common route begins with the introduction of a functional handle, such as a methacrylate (B99206) group, via esterification of cholic acid. acs.org The hydroxyl groups are then typically esterified with a reagent like bromoacetyl bromide to introduce bromide handles. acs.org These bromide groups can then be substituted with a protected guanidine-containing thiol to yield the desired guanidine-functionalized monomer. acs.org The synthesis of substituted guanidines can also be achieved through the reaction of amines with cyanamide (B42294) derivatives or by using guanylating agents like 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC). google.comorganic-chemistry.org

Quaternary Ammonium (B1175870) Conjugates for Molecular Recognition

The synthesis of quaternary ammonium conjugates of this compound is a significant area of research, focusing on creating novel compounds with potential applications in molecular recognition and antimicrobial activities. nih.govsemanticscholar.org A common synthetic route involves a two-step process. Initially, this compound is reacted with bromoacetic acid bromide to produce this compound 3α-bromoacetate. researchgate.netnih.gov This intermediate is then subjected to nucleophilic substitution with a tertiary amine, such as N,N-dimethyl-3-phthalimidopropylamine, in a solvent like acetonitrile (B52724) to yield the final quaternary ammonium salt. researchgate.netnih.gov

The structures of these newly synthesized conjugates are typically confirmed using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and FT-IR, as well as mass spectrometry. researchgate.netnih.gov For instance, in the ¹H-NMR spectrum of N,N-Dimethyl-(this compound)-3-phthalimidopropylammonium bromide, specific signals corresponding to the aromatic protons of the phthalimido group and the protons of the cholate steroid nucleus can be identified. researchgate.net Similarly, ¹³C-NMR spectra show characteristic signals for the methyl groups and other carbon atoms within the steroid and the attached quaternary ammonium moiety. nih.gov

These synthetic strategies allow for the creation of a diverse library of quaternary ammonium conjugates of this compound and other bile acids. nih.gov By varying the structure of the tertiary amine used in the second step, a range of conjugates with different properties can be obtained. nih.gov This modularity is crucial for studying structure-activity relationships and for the development of compounds with specific molecular recognition capabilities. nih.govsemanticscholar.org

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Bromoacetic acid bromide | This compound 3α-bromoacetate | researchgate.netnih.gov |

| This compound 3α-bromoacetate | N,N-dimethyl-3-phthalimidopropylamine | N,N-Dimethyl-(this compound)-3-phthalimidopropylammonium bromide | researchgate.netnih.gov |

Nor-Bile Acid Derivatives from Cholic Acid Precursors

The synthesis of nor-bile acid derivatives, which involves the shortening of the side chain of natural bile acids by one carbon atom, has been an area of significant interest. A highly efficient method for this transformation is the "second order" Beckmann rearrangement. nih.gov This procedure begins with the formylation of the bile acid, followed by treatment with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid. nih.gov This sequence leads to the formation of 24-nor-23-nitriles, which can then be hydrolyzed under alkaline conditions to yield the corresponding nor-bile acids in high yields. nih.gov This method has been successfully applied to synthesize a variety of nor-bile acids, including norcholic acid from cholic acid. nih.gov

Another approach to modifying the bile acid scaffold involves a Nametkin-type rearrangement of protected cholic acid derivatives. acs.orgfigshare.com This reaction generates tetra-substituted Δ¹³,¹⁴- and Δ¹³,¹⁷-unsaturated 12β-methyl-18-nor-bile acid intermediates. acs.org Subsequent catalytic hydrogenation and deprotection of these intermediates yield saturated 12β-methyl-18-nor-bile acids. acs.orgfigshare.com The optimization of this synthetic sequence has enabled the multi-gram scale, chromatography-free preparation of these novel bile acid analogues. acs.org Further investigations, including deuteration experiments, have provided mechanistic insights into the hydrogenation process. acs.orgfigshare.com

These synthetic strategies allow for the creation of a diverse library of nor-bile acid derivatives with potential applications as probes for studying bile acid receptors and as starting points for the development of new therapeutics. figshare.com

| Starting Material | Key Reaction | Product Class | Reference |

| Formylated cholic acid | "Second order" Beckmann rearrangement | Norcholic acid | nih.gov |

| Protected cholic acid derivatives | Nametkin-type rearrangement, hydrogenation | 12β-methyl-18-nor-bile acids | acs.orgfigshare.com |

Polymeric and Star-Shaped Constructs

This compound and its parent compound, cholic acid, serve as versatile building blocks for the synthesis of complex polymeric and star-shaped architectures. These constructs leverage the unique facial amphiphilicity of the cholic acid scaffold.

An example of a polymeric construct involves the synthesis of poly-[3-(4-vinylbenzonate)-7, 12-dihydroxy-5-cholan-24-oic acid] (PVBCA). nih.gov This amphipathic polymer is created by introducing this compound onto a polyvinyl benzoate (B1203000) polymer backbone. nih.gov The resulting polymer can be incorporated onto the surface of nanoparticles, such as those made from PLGA, to create targeted drug delivery systems. nih.gov

Star-shaped polymers with a cholic acid core can be prepared through various polymerization techniques. One method involves using a tetra-functional cholic acid derivative to initiate the polymerization of monomers like tert-butyl acrylate. researchgate.net Subsequent hydrolysis of the tert-butyl groups yields an anionic star-shaped polymer with polyacrylate arms. researchgate.net Another approach utilizes cholic acid as a multifunctional initiating core for the ring-opening polymerization of ε-caprolactone, leading to star-shaped copolymers. researchgate.net Furthermore, star polymers with a cholic acid core and poly(allyl glycidyl (B131873) ether) arms have been synthesized via anionic polymerization. researchgate.net The double bonds in the polymer arms can be further functionalized to introduce cationic or anionic groups. researchgate.net

The synthesis of star-shaped miktoarm polymers containing cholic acid has also been reported. kocaeli.edu.tr These are prepared by the esterification of poly(ethylene glycol methyl ether) followed by the ring-opening polymerization of epsilon caprolactone. kocaeli.edu.tr The resulting linear and star-shaped polymers exhibit surface-active properties and can self-assemble into micelles. kocaeli.edu.tr

| Monomer/Initiator | Polymerization Method | Polymer Architecture | Key Feature | Reference |

| This compound, Polyvinyl benzoate | Polymer modification | Linear polymer (PVBCA) | Amphipathic, for nanoparticle decoration | nih.gov |

| Cholic acid derivative, tert-butyl acrylate | Anionic polymerization | Star-shaped polymer | Anionic polyacrylate arms | researchgate.net |

| Cholic acid, ε-caprolactone | Ring-opening polymerization | Star-shaped copolymer | Hydrophobic PCL arms | researchgate.net |

| Cholic acid, Poly(ethylene glycol methyl ether), ε-caprolactone | Esterification, Ring-opening polymerization | Star-shaped miktoarm polymer | Surface-active, forms micelles | kocaeli.edu.tr |

Cholate-Based Macrocyclic and Cage Compounds

The rigid and facially amphipathic nature of the cholic acid scaffold makes it an excellent template for the construction of macrocyclic and cage-like molecules. These compounds often possess well-defined cavities capable of encapsulating guest molecules.

A notable approach to synthesizing cholate-based macrocycles, often termed "cholaphanes," involves linking multiple cholic acid units. researchgate.net These macrocycles can be designed to have inward-pointing hydroxyl groups, creating a polar cavity suitable for binding polar guests, and outward-facing alkyl chains to enhance solubility in organic solvents. researchgate.net "Click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, has emerged as a powerful tool for the synthesis of these macrocycles, offering high efficiency and regioselectivity. acs.org For instance, a bile acid-based macrocycle synthesized via click chemistry has demonstrated remarkable selectivity in binding chloride ions. acs.org

Building upon this, cage compounds can be constructed by extending and bridging the three polar chains from the 3α, 7α, and 12α hydroxyl groups of a single cholate molecule. acs.orgnih.gov A rigid, symmetrically trifunctionalized molecule, such as cyanuric acid, can be used to "cap" these chains, forming a cage-like structure. acs.orgnih.gov The connecting chains can be varied, incorporating moieties like oligo(ethylene glycol) or 1,2,3-triazole units, to tune the size and chemical properties of the cage. acs.orgnih.gov These cage compounds have shown potential for applications in molecular recognition, such as binding metal or halide ions. acs.org

The synthesis of organometallic macrocycles and cages has also been explored, utilizing coordination-driven self-assembly. mdpi.com In this strategy, a ligand derived from a bile acid can be coordinated with metal centers to form well-defined supramolecular structures. mdpi.com

| Starting Material | Synthetic Strategy | Product Type | Key Feature | Reference |

| Cholic acid | Linking multiple units | Macrocycle ("Cholaphane") | Polar internal cavity | researchgate.net |

| Cholic acid derivative | Click chemistry | Macrocycle | Selective ion binding | acs.org |

| Cholate | Bridging and capping polar chains | Cage compound | Tunable size and functionality | acs.orgnih.gov |

| Bile acid-derived ligand, Metal centers | Coordination-driven self-assembly | Organometallic macrocycle/cage | Supramolecular architecture | mdpi.com |

Design and Synthesis of Chemoproteomic Probes

Chemoproteomic probes derived from this compound are powerful tools for identifying and studying protein-ligand interactions in complex biological systems. nih.govacs.org The design of these probes typically involves the incorporation of two key functionalities onto the cholic acid scaffold: a photoreactive group and a bioorthogonal handle, such as an alkyne or azide, for "click" chemistry. nih.govacs.org

The synthesis of these probes often starts with this compound. nih.govacs.org For example, the 3-hydroxy group of this compound can be selectively oxidized to a ketone. nih.govacs.org This ketone is then transformed into a diazirine, a commonly used photoreactive group, under standard conditions. nih.govacs.org Subsequent hydrolysis of the methyl ester followed by amidation with an alkyne-containing amine, such as 2-propynylamine, yields the desired photoreactive and clickable probe. nih.govacs.org

Alternatively, this compound can be converted to 3-amino this compound, which can then be amidated with a linker containing both a photoreactive group and an alkyne handle. nih.govacs.org The use of stable amide linkages is often preferred over ester linkages, which can be susceptible to cleavage by endogenous esterases. nih.govacs.org

These rationally designed probes can be used in living cells to map bile acid-interacting proteins. nih.govacs.org Upon UV irradiation, the photoreactive group forms a covalent bond with nearby proteins, and the alkyne handle allows for the subsequent attachment of a reporter tag (e.g., a fluorescent dye or biotin) via click chemistry for visualization or enrichment and identification by mass spectrometry. nih.govacs.orgchemrxiv.orgchemrxiv.org

| Starting Material | Key Modifications | Probe Features | Application | Reference |

| This compound | Oxidation of 3-OH to ketone, conversion to diazirine, amidation with alkyne-amine | Photoreactive diazirine, terminal alkyne | Profiling bile acid-interacting proteins | nih.govacs.org |

| This compound | Conversion to 3-amino this compound, amidation with photoreactive, alkyne-containing linker | Photoreactive group, terminal alkyne, stable amide linkage | Mapping protein-ligand interactions in cells | nih.govacs.org |

Biochemical and Biological Activities of Methyl Cholate

Enzyme-Substrate Interactions and Metabolic Pathways

Methyl cholate (B1235396) is frequently utilized as a substrate in enzymatic assays to characterize the activity of enzymes involved in bile acid metabolism. telematique.co.uk

Investigations with Bile Acid-Metabolizing Enzymes (e.g., 7-alpha-hydroxylase, 3-alpha-hydroxysteroid dehydrogenase)

The metabolism of methyl cholate involves several key enzymes that are crucial for bile acid homeostasis. One of the rate-limiting enzymes in bile acid biosynthesis is cholesterol 7α-hydroxylase (CYP7A1). imrpress.comwikipedia.org While cholic acid itself downregulates CYP7A1, studies have used this compound's derivatives to investigate these regulatory pathways. wikipedia.org For instance, dietary 7-beta-methyl-cholic acid was found not to affect cholesterol 7α-hydroxylase activity in hamsters. nih.gov

Another important class of enzymes is the hydroxysteroid dehydrogenases (HSDs), which catalyze the oxidation and reduction of hydroxyl groups on the steroid nucleus. The 3-alpha-hydroxysteroid dehydrogenase is involved in the modification of bile acids. uniprot.orguniprot.org The reactivity of the hydroxyl groups on the cholic acid structure towards oxidation is generally C7 > C12 > C3. mdpi.com However, the specific product can depend on the oxidizing agent used. For example, Oppenauer oxidation of this compound favors the formation of the 3-oxo product. mdpi.com

| Enzyme | Role in Bile Acid Metabolism | Interaction with this compound or its Derivatives |

| Cholesterol 7α-hydroxylase (CYP7A1) | Rate-limiting step in the classical pathway of bile acid synthesis. imrpress.comwikipedia.org | Cholic acid, the parent compound of this compound, downregulates its activity. wikipedia.org A derivative, 7-beta-methyl-cholic acid, did not affect its activity in hamsters. nih.gov |

| 3-alpha-hydroxysteroid dehydrogenase | Catalyzes the interconversion of 3-hydroxy and 3-oxo steroids. uniprot.orguniprot.org | The 3-hydroxyl group of this compound can be oxidized, with Oppenauer oxidation favoring the 3-oxo product. mdpi.com |

| 7-alpha-hydroxysteroid dehydrogenase | Involved in the modification of the 7-hydroxyl group of bile acids. drugbank.com | The 7-hydroxyl group is generally the most reactive towards oxidation. mdpi.com |

Microbial Biotransformation Studies (e.g., Aspergillus niger)

Microorganisms, particularly fungi like Aspergillus niger, are capable of transforming steroids, including this compound, into various metabolites. researchgate.netfrontiersin.org These biotransformation processes often involve hydroxylation and oxidation reactions. researchgate.net

A study on the biotransformation of this compound by Aspergillus niger ATCC 10549 reported the isolation of two main products. researchgate.netresearchgate.net The fungus oxidized this compound at the 7- or 15-position. researchgate.netresearchgate.net This process yielded a novel compound, methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate, and a known compound, methyl 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oate. researchgate.netrjpbcs.com The structures of these metabolites were confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction. researchgate.net

These microbial transformation studies are significant as they can produce novel, highly functionalized steroid derivatives that may be difficult to synthesize chemically. researchgate.net

| Microorganism | Type of Transformation | Products Formed from this compound | Reference |

| Aspergillus niger | Oxidation (hydroxylation and dehydrogenation) | Methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate, Methyl 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oate | researchgate.netresearchgate.netrjpbcs.com |

Molecular and Cellular Biological Effects

This compound and its parent compound, cholic acid, exert significant effects on lipid metabolism, cholesterol homeostasis, and various physiological processes through their interactions with cellular receptors and proteins.

Influence on Lipid Metabolism and Cholesterol Homeostasis

Bile acids are central to the regulation of lipid and cholesterol metabolism. ijpsr.com They facilitate the digestion and absorption of dietary fats and are involved in the feedback regulation of cholesterol synthesis. wikipedia.orgijpsr.com Studies have shown that the addition of cholate to a high-fat diet in mice can prevent hyperglycemia and obesity. nih.gov This effect was associated with a decrease in acyl-CoA synthetase (ACS) mRNA levels in the liver, which in turn prevented the accumulation of triglycerides. nih.gov

Furthermore, in a hamster model, dietary administration of 7-beta-methyl-cholic acid, a derivative of this compound, led to increased serum and liver cholesterol levels, similar to the effect of cholic acid. nih.gov Both bile acids inhibited the activity of HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.gov Another study highlighted that feeding a high-cholesterol diet supplemented with sodium cholate leads to an increase in liver cholesterol content, partly by suppressing its conversion into bile acids. ub.edu

Modulation of Physiological Processes Mediated by Bile Acids

Bile acids act as signaling molecules by activating specific nuclear receptors and G-protein coupled receptors, thereby influencing a wide range of physiological processes. mdpi.comfrontiersin.org this compound itself has been identified as an agonist for the farnesoid X receptor (FXR). ncats.iojst.go.jpnih.gov The activation of FXR plays a critical role in regulating the expression of genes involved in bile acid and cholesterol homeostasis. jst.go.jpnih.gov

The activation of another bile acid receptor, TGR5 (a G protein-coupled receptor), has been linked to various metabolic benefits. nih.govfrontiersin.org While studies often use specific synthetic agonists like 6α-ethyl-23(S)-methylcholic acid (a derivative of cholic acid) to probe TGR5 function, the broader family of bile acids, including this compound, contributes to the pool of ligands that can modulate these receptors. nih.govfrontiersin.org TGR5 activation has been shown to inhibit inflammation and atherosclerosis. nih.gov

Protein Interaction Profiling and Receptor Binding

Recent advances in chemical proteomics have enabled the global profiling of proteins that interact with bile acids. Using clickable and photoreactive probes based on bile acids, researchers have identified numerous potential bile acid-interacting proteins in living cells. nih.govacs.org In these studies, methyl cholic acid was used in competition experiments to validate the specificity of probe-protein interactions. acs.org These analyses revealed that bile acid-interacting proteins are enriched in pathways related to endoplasmic reticulum (ER) stress response and lipid metabolism. acs.org

As mentioned, this compound is a known agonist for the farnesoid X receptor (FXR). ncats.iojst.go.jpnih.gov Studies have shown that this compound can activate FXR to a level comparable to the potent endogenous ligand chenodeoxycholic acid. jst.go.jpnih.gov This activation can be cell-type specific and can selectively modulate the expression of FXR target genes. nih.gov Furthermore, this compound has been shown to bind to and inhibit the activity of the Clostridioides difficile toxin TcdB, suggesting a direct role in modulating bacterial virulence. nih.gov

| Receptor/Protein | Interaction with this compound | Functional Consequence | Reference |

| Farnesoid X Receptor (FXR) | Agonist | Regulation of genes in bile acid and cholesterol homeostasis. | ncats.iojst.go.jpnih.gov |

| C. difficile Toxin TcdB | Binds to and inhibits the toxin. | Potential modulation of bacterial virulence. | nih.gov |

| Various Cellular Proteins | Interacts with a wide range of proteins as identified by chemoproteomic profiling. | Implicated in ER stress response and lipid metabolism. | nih.govacs.org |

Research on Bioactivity Profiles

Anti-Inflammatory Mechanisms

This compound and its derivatives have demonstrated notable anti-inflammatory properties in various experimental models. The anti-inflammatory effects are often attributed to the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. For instance, certain derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells. nih.gov This is significant as both NO and PGE2 are crucial mediators of inflammation.

The mechanism often involves the suppression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and prostaglandins, respectively. nih.gov Furthermore, some this compound derivatives have been observed to decrease the production of the pro-inflammatory cytokine interleukin-1β (IL-1β). nih.gov The anti-inflammatory actions of related compounds, such as sodium cholate, have been linked to the activation of the farnesoid X receptor (FXR), which plays a role in regulating inflammation in the gut-liver axis. nih.gov

Research on other sterol compounds has also highlighted the inhibition of the NF-κB pathway as a key anti-inflammatory mechanism. researchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting its activation, these compounds can effectively dampen the inflammatory response. researchgate.net

Table 1: Anti-Inflammatory Activity of a this compound-Related Compound

| Cell Line | Inducer | Compound | Effect |

| RAW 264.7 Macrophages | LPS | 24-methylcholesta-5(6), 22-diene-3β-ol (MCDO) | Potent dose-dependent inhibition of NO and PGE2 production. nih.gov |

| RAW 264.7 Macrophages | LPS | 24-methylcholesta-5(6), 22-diene-3β-ol (MCDO) | Strong suppression of IL-1β production. nih.gov |

| RAW 264.7 Macrophages | LPS | 24-methylcholesta-5(6), 22-diene-3β-ol (MCDO) | Suppression of iNOS and COX-2 protein expression. nih.gov |

| Zebrafish Embryos | LPS | 24-methylcholesta-5(6), 22-diene-3β-ol (MCDO) | Potent inhibition of ROS and NO levels. nih.gov |

Anti-Tumor Efficacy in Preclinical Models

The potential of this compound and its derivatives as anti-tumor agents has been explored in preclinical studies. These compounds are investigated for their ability to inhibit tumor growth and induce cancer cell death. For example, a star-shaped amphiphilic block copolymer synthesized using this compound as an initiator was developed for the delivery of the anti-cancer drug doxorubicin. These nanosized vesicles demonstrated a significant drug loading capacity, suggesting a potential application in targeted cancer therapy.

Other studies have focused on conjugating bile acids with other molecules to enhance their anti-tumor activity. While not directly this compound, these studies on related bile acid conjugates provide insights into the potential strategies for developing bile acid-based anti-cancer agents. For instance, nano-formulations of camptothecin, an anti-tumor drug, have been shown to suppress various cancers by inhibiting malignant cell growth and inducing apoptosis. nih.gov Similarly, betulinic acid-loaded nanoformulations have demonstrated enhanced anti-tumor effects in preclinical models. nih.gov

Preclinical studies using mouse models have shown that certain compounds can significantly reduce tumor burden. mdpi.com For example, the triterpenoid (B12794562) CDDO-Methyl ester was found to reduce tumor size and burden in a dose-dependent manner in a lung cancer model. mdpi.com These findings highlight the potential of developing this compound-based therapies for cancer treatment.

Table 2: Anti-Tumor Efficacy of a Triterpenoid Methyl Ester in a Preclinical Mouse Model

| Treatment Group | Average Surface Tumors | Reduction vs. Vehicle |

| Vehicle Diet | 25.1 ± 1.3 | - |

| 50 mg/kg CDDO-Me | 16.5 ± 1.3 | 34.4% |

| Vehicle Diet | 22.4 ± 1.3 | - |

| 100 mg/kg CDDO-Me | 6.9 ± 1.0 | ~70% |

Data from a study on a murine model of established lung cancer. mdpi.com

Antibacterial Properties and Potency Evaluation

This compound and its derivatives have been investigated for their antibacterial activity. Research has shown that this compound itself exhibits inhibitory effects on the growth of some Gram-positive and Gram-negative bacteria. The antibacterial potency of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium.

Derivatives of this compound, such as those acylated with long-chain fatty acids, have also been shown to possess antibacterial properties. While their activity was found to be slightly weaker than that of this compound, their increased lipophilicity could be advantageous for certain applications.

Furthermore, the conjugation of cholic acid with other molecules, such as lysine, has been explored to develop novel antimicrobial agents. Some of these conjugates have demonstrated promising activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. nih.gov The mechanism of action for some of these compounds involves inducing damage to the microbial cell membrane. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of a Methanolic Extract Against Various Bacteria

| Bacteria | MIC (mg/mL) |

| Staphylococcus aureus | 21.9 ± 0.1 |

| Enterococcus faecalis | 32.8 |

| Klebsiella pneumoniae | 43.7 |

| Escherichia coli | 43.7 |

| Pseudomonas aeruginosa | 51.9 ± 0.5 |

Role in Experimental Gallstone Formation

This compound is utilized in research to study the mechanisms underlying gallstone formation, particularly cholesterol gallstones. Lithogenic diets, which are high in cholesterol and often contain cholic acid or its derivatives, are used to induce gallstone formation in animal models. nih.gov The liver plays a central role in cholesterol homeostasis, and alterations in liver lipid metabolism are strongly implicated in the development of gallstones. nih.gov

The formation of cholesterol gallstones is a multifactorial process influenced by the relative concentrations of cholesterol, bile acids, and phospholipids (B1166683) in the bile. cambridge.org An increase in biliary cholesterol secretion, often a result of a high-cholesterol diet, can lead to the supersaturation of bile with cholesterol, a key step in gallstone formation. researchgate.netjci.org

Studies have shown that feeding animals a lithogenic diet containing sodium cholate can lead to the formation of gallstones. nih.gov Research has also indicated that DNA methylation changes in the liver may be associated with the formation of gallstones, suggesting an epigenetic component to the disease. nih.gov The hydrophobicity of bile acids is another critical factor, with more hydrophobic bile acids being associated with a higher risk of gallstone formation. cambridge.org

Supramolecular Chemistry and Advanced Material Applications of Methyl Cholate

Host-Guest Chemistry and Inclusion Complex Characterization

Methyl cholate (B1235396) has been identified as a proficient host molecule, capable of forming crystalline inclusion compounds with a variety of small organic guest molecules. psu.edursc.org This process, a fundamental concept in supramolecular chemistry, involves the entrapment of a "guest" molecule within the cavity of a larger "host" molecule. taylorfrancis.com The formation of these complexes often relies on specific intermolecular interactions, such as hydrogen bonding. rsc.org

Detailed structural analysis has been conducted on several methyl cholate inclusion compounds. For instance, this compound forms a 1:1 inclusion complex with methanol (B129727), where the methanol guest molecules are securely held within the host's crystal lattice primarily through hydrogen bonds. rsc.org Similarly, it reacts with acetonitrile (B52724) to form a 1:1 inclusion complex, a reaction that can occur either through crystallization from a solution or via a solid-vapor reaction. psu.edu

The characterization of these host-guest complexes often involves single-crystal X-ray diffraction, which provides precise information about the three-dimensional arrangement of the host and guest molecules. In the case of the this compound-acetonitrile complex, analysis of the crystal structure helps in understanding the kinetics of the guest absorption and desorption processes. psu.edu Research has also shown that esterification of the carboxylic acid group in cholic acid to form this compound can alter the inclusion abilities compared to the parent bile acid. mdpi.com

Table 1: Examples of this compound Inclusion Complexes

| Guest Molecule | Stoichiometry (Host:Guest) | Primary Interaction | Method of Formation |

| Methanol | 1:1 | Hydrogen Bonding | Crystallization |

| Acetonitrile | 1:1 | Hydrogen Bonding | Crystallization, Solid-Vapor Reaction |

This table summarizes known inclusion complexes formed by this compound with small organic guest molecules, highlighting the stoichiometry and the nature of the interactions involved. psu.edursc.org

Self-Assembly Phenomena and Aggregate Formation

The amphiphilic character of this compound and its derivatives drives their spontaneous organization in solution, a phenomenon known as self-assembly. This process leads to the formation of various supramolecular structures, including micelles and vesicles. rsc.orgfrontiersin.org This behavior is not unique to this compound itself but is a hallmark of bile acids and their derivatives, which tend to form smaller micelles with lower aggregation numbers compared to conventional surfactants. frontiersin.org

The aggregation process for bile salts is often described by a two-step model. frontiersin.org Initially, primary aggregates form through hydrophobic interactions, with the nonpolar steroid surfaces clustering together, shielding them from the aqueous environment. At higher concentrations, these primary units can further associate through hydrogen bonding between their polar hydroxyl groups to form larger, secondary micelles. frontiersin.org

In the context of polymer chemistry, copolymers incorporating cholate moieties, such as 2-(methacryloyloxy)ethyl cholate (MAECA), have been synthesized. rsc.orgrsc.org These amphiphilic copolymers self-assemble in aqueous media to form micellar structures. rsc.orgacs.org The critical aggregation concentration (CAC), the concentration at which these aggregates begin to form, can be determined using techniques like fluorescence spectroscopy. rsc.orgrsc.org The resulting aggregates, often spherical micelles, have been investigated for their potential in encapsulating hydrophobic guest molecules. rsc.org

Furthermore, the interaction of cholates with lipid bilayers can induce transformations from vesicles to micelles. nih.gov This process typically occurs in stages: at low concentrations, the cholate molecules partition into the lipid bilayer. As the concentration increases, a coexistence of vesicles and mixed micelles is observed, eventually leading to the complete disruption of the vesicles and the formation of mixed micelles at or above the critical micellar concentration (CMC). tandfonline.com

Table 2: Self-Assembly Characteristics of Cholate-Containing Copolymers

| Copolymer System | Monomers | Self-Assembled Structure | Characterization Techniques |

| P(MAECA-co-PEGMA) | 2-(methacryloyloxy)ethyl cholate (MAECA), Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA) | Spherical Micelles | ¹H NMR, DLS, AFM, SEM |

| P(MAECA-co-DMAEMA) | 2-(methacryloyloxy)ethyl cholate (MAECA), N,N-dimethylaminoethyl methacrylate (DMAEMA) | Micellar Structures | ¹H NMR, DLS, AFM, SEM |

This table presents examples of random copolymers containing cholate moieties that exhibit self-assembly in aqueous solutions, forming micellar aggregates. rsc.orgrsc.org

Mixed Association with Steroids and Other Biomolecules

This compound participates in mixed association with other biologically relevant molecules, a process crucial for many physiological functions, such as the solubilization of lipids. sielc.comsielc.com The interactions between different molecular species in a non-covalent manner can lead to the formation of complex aggregates with distinct properties.

A notable example is the interaction between this compound and cholesterol. A study using vapor pressure osmometry in a chloroform (B151607) solution at 37°C investigated this mixed association. nih.gov The results indicated that while methyl lithocholate showed no significant mixed association with cholesterol under the studied conditions, the this compound/cholesterol system demonstrated the formation of a nonideal AB complex. nih.govsemanticscholar.org The equilibrium constant (kAB) for this complex formation was determined to be 0.04 L/g, with a nonideal term (BAB) of 1.5 x 10⁻⁵ L·mol/g⁻². nih.gov

The interaction of cholates with phospholipids (B1166683) is another critical area of study, particularly in understanding the solubilization of lipid membranes. nih.gov When cholates are introduced to phospholipid vesicles, they insert into the bilayer. This leads to a series of transformations, from the formation of thread-like protrusions to the eventual fragmentation of the vesicles into mixed thread-like micelles. nih.gov This process is dependent on the concentration of the cholate and the physical properties of the vesicles, such as their initial size and curvature. nih.gov

Furthermore, chemical proteomic approaches have been developed to identify proteins that interact with bile acids. nih.gov In these studies, this compound can be used in competition experiments to validate the specific binding of bile acid probes to their protein targets, helping to elucidate the broader biological roles of these molecules. nih.gov

Table 3: Mixed Association Parameters for this compound and Cholesterol

| System | Association Model | Equilibrium Constant (kAB) | Non-ideal Term (BAB) |

| This compound / Cholesterol | Nonideal AB Complex | 0.04 L/g | 1.5 x 10⁻⁵ L·mol/g⁻² |

| Methyl Lithocholate / Cholesterol | No Mixed Association | - | - |

This table summarizes the findings of a study on the mixed association of this compound and methyl lithocholate with cholesterol in a chloroform solution. nih.gov

Utility in Separation Technologies (e.g., Supported Liquid Membranes)

This compound has proven to be a valuable component in advanced separation technologies, particularly as a carrier molecule in supported liquid membranes (SLMs). jmaterenvironsci.comresearchgate.net SLMs consist of an organic solvent and a carrier, like this compound, immobilized within the pores of a microporous support, separating a feed phase from a receiving phase. jmaterenvironsci.com The carrier facilitates the transport of specific solutes across the membrane, often against their concentration gradient, a process known as facilitated transport. jmaterenvironsci.com

One significant application is the separation of metal ions. For instance, an SLM containing this compound in toluene (B28343), supported on a polyvinylidene difluoride (PVDF) film, was developed for the facilitated transport of dichromate ions (Cr₂O₇²⁻) from acidic solutions. jmaterenvironsci.com The study determined key transport parameters, including permeability and initial flux, and found that the system was highly permeable to the dichromate anions. jmaterenvironsci.com The association constant (Kass) of the carrier-substrate complex in the organic phase was also determined, providing insight into the transport mechanism. jmaterenvironsci.com

This compound-based SLMs have also been extensively used for the separation and extraction of carbohydrates. utm.mytandfonline.com Studies have demonstrated the selective extraction of monosaccharides, such as glucose and xylose, from aqueous solutions. utm.mytandfonline.com In one study, an SLM with 0.01M this compound in 2-ethyl hexanol successfully extracted 52.77% of glucose from an aqueous solution and nearly 54.55% of glucose and 51.08% of xylose from a simulated biomass hydrolysate. utm.my The mechanism involves the complexation of the sugar with this compound at the feed-membrane interface, diffusion of the complex across the membrane, and subsequent release of the sugar into the receiving phase. utm.my The efficiency and selectivity of these separations can be influenced by factors such as the solvent used and the pore size of the membrane support. tandfonline.com

Table 4: Performance of this compound in Supported Liquid Membrane Separations

| Analyte | Carrier System | Support | Extraction/Transport Efficiency | Reference |

| Dichromate ions (Cr₂O₇²⁻) | This compound in Toluene | PVDF | High permeability and flux observed | jmaterenvironsci.com |

| Glucose | 0.01M this compound in 2-Ethyl Hexanol | PES | 52.77% extraction from aqueous solution | utm.my |

| Glucose | This compound in Cyclohexane | - | Transport mechanism and complexation studied | tandfonline.com |

| Xylose | 0.01M this compound in 2-Ethyl Hexanol | PES | 51.08% extraction from simulated hydrolysate | utm.my |

This table provides examples of the application of this compound as a carrier in supported liquid membranes for the separation of different chemical species, along with reported efficiencies.

Advanced Analytical and Spectroscopic Methodologies for Methyl Cholate Research

Chromatographic Separation and Characterization Techniques

Chromatography is fundamental to the isolation and analysis of methyl cholate (B1235396) from biological or synthetic mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a key method for the analysis of bile acids and their derivatives, including methyl cholate. sielc.com This technique allows for the efficient separation, retention, and analysis of these compounds from complex matrices. sielc.comzodiaclifesciences.com this compound, being a derivative of cholic acid, is often analyzed alongside other primary and secondary bile acids like deoxycholic acid and chenodeoxycholic acid to assess the composition of the bile acid pool. sielc.comsielc.com

Mixed-mode stationary phase columns, such as Primesep B or Zodiac HST B, are particularly effective for separating bile acids. sielc.comzodiaclifesciences.com These columns facilitate separation using an isocratic method, which employs a constant mobile phase composition. sielc.comzodiaclifesciences.com A common mobile phase consists of a simple mixture of water, acetonitrile (B52724) (MeCN), and a buffer like sulfuric acid. sielc.comzodiaclifesciences.com Detection is typically achieved using ultraviolet (UV) spectroscopy at a low wavelength, such as 192 nm, due to the limited chromophores in the bile acid structure. sielc.comzodiaclifesciences.com

In reversed-phase HPLC, the elution order is influenced by the polarity of the compounds. Studies using a μBondapak C18 column have shown that the elution volume of this compound can be modulated by altering the mobile phase composition. For instance, a less polar solvent system yields a higher number of theoretical plates, indicating better separation efficiency. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Column Type | Mixed-mode (Primesep B, Zodiac HST B); Reversed-phase (μBondapak C18) | sielc.comzodiaclifesciences.comresearchgate.net |

| Mobile Phase | Isocratic mixture of Water, Acetonitrile (MeCN), and Sulfuric Acid | sielc.comzodiaclifesciences.com |

| Detection Method | UV at 192 nm | sielc.comzodiaclifesciences.com |

| Application | Separation and analysis of this compound alongside other bile acids like cholic acid, deoxycholic acid, and chenodeoxycholic acid. | sielc.comzodiaclifesciences.comzodiaclifesciences.com |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like fatty acid methyl esters (FAMEs) and other esterified molecules. restek.com For the analysis of bile acids like this compound, GC is typically coupled with Mass Spectrometry (GC-MS). nih.govnih.gov A prerequisite for GC analysis of many biological molecules is chemical derivatization to increase their volatility and thermal stability. rsc.org For bile acids, this often involves converting them into more volatile forms, such as trimethylsilyl (B98337) (TMS) ether derivatives. nih.govnist.gov

The separation in GC is performed on a capillary column. rsc.org For bile acid derivatives, an OV-1 capillary column has been used effectively. nih.govnist.gov The retention of a compound in GC is characterized by its Kovats Retention Index (RI), which is a measure of where the compound elutes relative to a series of n-alkane standards. The NIST Mass Spectrometry Data Center reports a Kovats retention index of 2906 for this compound on a standard non-polar column. nih.govnist.gov This value is critical for identifying the compound in a complex chromatogram. nist.gov The use of different ester forms, such as isobutyl esters, can dramatically increase the retention time of bile acids, allowing for their separation from neutral sterols in the same analytical run. nih.gov

| Parameter | Description/Value | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govnih.gov |

| Derivatization | Trimethylsilyl (TMS) ether derivatives are commonly used to increase volatility. | nih.govnist.gov |

| Column Type | Capillary, OV-1 | nih.govnist.gov |

| Kovats Retention Index (I) | 2906 (on a standard non-polar column) | nist.gov |

High-Performance Liquid Chromatography (HPLC) for Bile Acid Analysis

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and its derivatives, as well as for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. libretexts.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous structure confirmation. researchgate.net

In the characterization of this compound derivatives, such as those formed during biotransformation or synthetic modification, NMR is used to identify changes in the steroid skeleton. researchgate.net For example, the appearance or disappearance of signals corresponding to hydroxyl groups or the shifting of signals for protons and carbons near a reaction site provides direct evidence of a chemical change. researchgate.net Specific ¹H NMR signals for this compound include characteristic peaks for the methyl groups of the steroid nucleus (C-18 and C-19), the side-chain methyl group (C-21), and the ester methyl group. Similarly, ¹³C NMR provides distinct signals for each of the 25 carbon atoms in the molecule. researchgate.netcapes.gov.br Two-dimensional NMR experiments like COSY, HMQC, and HMBC are often used to definitively assign all proton and carbon signals. researchgate.net

| Position | ¹H NMR (Compound 1) | ¹³C NMR (Compound 1) | ¹H NMR (Compound 2) | ¹³C NMR (Compound 2) | Reference |

|---|---|---|---|---|---|

| C-3 | - | 71.79 | - | 71.30 | researchgate.net |

| C-7 | 3.84 | 72.20 | 3.85 | 73.26 | researchgate.net |

| C-12 | 3.81 | 73.10 | 3.95 | 72.54 | researchgate.net |

| C-18 (CH₃) | 0.65 | 12.51 | 0.88 | 14.67 | researchgate.net |

| C-19 (CH₃) | 0.89 | 22.70 | 0.91 | 22.50 | researchgate.net |

| C-21 (CH₃) | 0.98 | 17.29 | 1.01 | 17.15 | researchgate.net |

| C-24 (C=O) | - | 174.86 | - | 174.72 | researchgate.net |

| OCH₃ | 3.65 | 51.48 | 3.66 | 51.49 | researchgate.net |

| Compound 2 is methyl 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oate, a biotransformation product of this compound. researchgate.net Assignments are based on 1D and 2D NMR spectra. researchgate.net |

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net For this compound, MS is often coupled with GC (GC-MS), providing both chromatographic separation and mass analysis. nih.gov

Electron Ionization (EI) is a common ionization method used in GC-MS. The resulting mass spectrum of this compound shows a characteristic pattern of fragment ions. The molecular ion peak [M]⁺ may be observed, but often fragments resulting from the loss of water molecules from the hydroxyl groups or cleavage of the steroid ring and side chain are more prominent. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. researchgate.net For instance, a study on a biotransformation product of this compound showed a molecular ion peak at an m/z that corresponded precisely to the expected formula. researchgate.net Chemical ionization is a softer ionization technique that can be used to enhance the abundance of the molecular ion, which is useful for identification and quantification. nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Ionization Mode | Reference |

|---|---|---|---|

| 253.1 | 96 | EI-B | nih.gov |

| 271.1 | 100 | EI-B | nih.gov |

| 368.3 | 62 | EI-B | nih.gov |

| 386.2 | 93 | EI-B | nih.gov |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to this compound and its derivatives to understand their molecular conformation and intermolecular interactions in the solid state. researchgate.netpsu.edu

The crystal structure of this compound reveals the specific conformation of the steroid's A/B cis-fused ring system and the orientation of its hydroxyl groups and side chain. psu.edu Studies have shown that this compound can form inclusion complexes with guest molecules like acetonitrile. psu.edursc.org The analysis of the crystal structure of such a complex (this compound-acetonitrile) provides insights into the host-guest interactions. psu.edu Furthermore, powder X-ray diffraction (PXRD) can be used to study the packing patterns and phase transitions of this compound solids, which is particularly relevant in understanding phenomena like gelation. rsc.org The crystal structure of a biotransformation product of this compound was unambiguously determined using single-crystal X-ray diffraction, which was crucial for identifying it as a new compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for A-Ring Modifications and Conjugates

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool for characterizing this compound derivatives, particularly those featuring chromophoric modifications to the steroid's A-ring or conjugated moieties. While the native this compound scaffold lacks significant absorbance in the standard UV-Vis range, the introduction of specific functional groups allows for direct spectroscopic analysis, enabling the confirmation of successful synthesis and the study of electronic transitions.

Research involving the synthesis of novel bile acid analogues demonstrates the utility of UV-Vis spectroscopy. For instance, in the development of A-ring modified bile acids, the introduction of a benzoyl group serves as a chromophore. The UV-Vis spectrum of such a derivative indicated an absorbance maximum in the ultraviolet region around 250 nm. wgtn.ac.nz This absorption is characteristic of the electronic transitions within the benzoyl moiety. Further analysis revealed a shoulder in the spectrum between 300 nm and 400 nm, which was a concern for potentially overlapping with the n→π* transition of other introduced functional groups like a diazo moiety. wgtn.ac.nz

The instrumentation used for these analyses is typically a high-performance spectrophotometer. For example, a Jasco V-660 spectrophotometer equipped with a Peltier temperature control system has been used in studies of this compound conjugates, ensuring precise and reproducible measurements. These spectroscopic techniques are crucial for verifying the structure of synthetic intermediates and final products in the chemical elaboration of the this compound molecule.

Table 1: UV-Vis Spectroscopic Data for Modified this compound Derivatives

| Derivative/Modification | Wavelength (λmax) | Spectroscopic Feature | Reference |

|---|---|---|---|

| A-ring Benzoyl Group | ~250 nm | Absorbance Maximum | wgtn.ac.nz |

| A-ring Benzoyl Group | 300 - 400 nm | Absorbance Shoulder | wgtn.ac.nz |

Fluorescence Spectroscopy in Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique employed to investigate the interactions of this compound and its related bile salt aggregates with various molecules. This method often utilizes extrinsic fluorescent probes whose spectral properties (e.g., intensity, emission wavelength) are sensitive to the polarity of their microenvironment.

A primary application is the determination of critical micelle concentration (CMC), the concentration at which bile salt monomers begin to form aggregates or micelles. The fluorescence of probes like pyrene (B120774) is known to be enhanced upon partitioning into the hydrophobic core of these micelles. researchgate.netnsf.gov Studies on cholate systems have shown a distinct discontinuity in fluorescence enhancement at specific concentrations, allowing for the precise calculation of the CMC. For example, the interaction between cholate and bilirubin (B190676) resulted in a sharp increase in bilirubin's native fluorescence at the cholate CMC of approximately 13 mM, indicating preferential binding to the micellar form. ias.ac.in

Beyond aggregation, fluorescence is used to characterize binding interactions with biologically relevant molecules and synthetic systems. The binding of quercetin (B1663063) to sodium cholate aggregates was studied by observing the increased fluorescence intensity of quercetin, which suggested its incorporation into a more hydrophobic environment provided by the cholate dimers and micelles. researchgate.net Similarly, in-gel fluorescence has been used to visualize the interactions between photoreactive bile acid probes and their protein targets in chemoproteomic studies. nih.gov Conformational changes in complex cholate-based structures, such as the folding of oligomeric cholates, have also been successfully monitored using fluorescence spectroscopy. iastate.edu

Table 2: Applications of Fluorescence Spectroscopy in Cholate Interaction Studies

| Interacting System | Fluorescent Probe | Key Finding | Reference |

|---|---|---|---|

| Sodium Cholate / Bilirubin | Bilirubin (intrinsic) | Fluorescence enhancement above CMC (~13 mM) indicates binding. | ias.ac.in |

| Sodium Cholate / Quercetin | Quercetin (intrinsic) | Higher fluorescence intensity indicates binding to cholate aggregates. | researchgate.net |

| Methylcellulose / Sodium Deoxycholate | Pyrene | Determination of Critical Aggregation Concentration (CAC). | researchgate.net |

| Oligomeric Cholates | Not Specified | Monitored solvent-induced conformational folding transitions. | iastate.edu |

| Bile Acid Probes / Cellular Proteome | Azide-Rhodamine | Visualization of specific probe-protein interactions. | nih.gov |

Computational and Theoretical Modeling Approaches

Computational and theoretical modeling have become indispensable tools in this compound research, providing molecular-level insights that complement experimental data. These approaches range from quantum-chemical calculations to molecular dynamics simulations, enabling the prediction of structure, stability, and reactivity.

Semi-empirical (e.g., PM5) and ab initio (e.g., B3LYP) methods are frequently used to confirm the three-dimensional structures of newly synthesized this compound derivatives. researchgate.net Such calculations can predict molecular geometries and spectroscopic properties, which are then compared with experimental results from NMR and FT-IR for structural verification. researchgate.net For instance, computational modeling has been applied to screen libraries of functional monomers to identify those with a high binding affinity for cholic acid, thereby guiding the rational design of molecularly imprinted polymers for use as bile salt traps. core.ac.uk

Furthermore, computational studies help elucidate reaction mechanisms and understand the stereoselectivity of organocatalysts derived from this compound. Density Functional Theory (DFT) has been employed to model asymmetric aldol (B89426) reactions, revealing how the chiral cavity of a cholic acid-based catalyst preorganizes reagents through hydrogen bonding, mimicking enzymatic processes. researchgate.net In the context of self-assembly, conformational analysis is used to understand how modifications, such as the introduction of an alkyl chain, affect the orientation and hydrophobicity of the steroid skeleton, which in turn governs micellization behavior. mdpi.comnih.gov Molecular dynamics (MD) simulations, a cornerstone of computational biochemistry, provide a dynamic view of how this compound and related bile salts interact with lipid membranes and other biological macromolecules. nih.gov

Table 3: Computational and Theoretical Methods in this compound Research

| Modeling Technique | Application | Research Focus | Reference(s) |

|---|---|---|---|

| Semi-empirical (PM5), Ab initio (B3LYP) | Structure Confirmation | Verification of new bromoacetyl substituted bile acid derivatives. | researchgate.net |

| Computational Monomer Screening | Rational Design | Development of molecularly imprinted polymers to bind cholic acid. | core.ac.uk |

| Density Functional Theory (DFT) | Mechanistic Studies | Understanding asymmetric reactions catalyzed by a cholic acid derivative. | researchgate.net |

| Conformational Analysis | Structure-Property Relationship | Investigating how alkyl chain orientation influences micellization. | mdpi.comnih.gov |

| Molecular Dynamics (MD) | Simulation of Interactions | Studying the principles of membrane organization and interaction. | nih.gov |

Stereochemical Considerations in Methyl Cholate Research

Chirality in Bile Acid Derivatives and Biological Selectivity

Bile acids and their derivatives, such as methyl cholate (B1235396), are characterized by a rigid cyclopentanoperhydrophenanthrene steroid nucleus. mdpi.com This structure contains numerous chiral centers, resulting in a distinct three-dimensional shape. The specific orientation of the hydroxyl groups on the concave α-face and the angular methyl groups on the convex β-face creates a facially amphipathic molecule. mdpi.comfrontiersin.org This inherent chirality is a cornerstone of their biological function, enabling them to act as signaling molecules with high specificity for receptors like the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5 (GPBAR1). frontiersin.orgefmc.info

The biological selectivity of bile acid derivatives is profoundly influenced by their stereochemical configuration. The precise spatial positioning of hydroxyl groups and the stereochemistry of the A/B ring juncture (which is cis-fused, or 5β, in cholic acid) are crucial for molecular recognition by protein targets. nih.gov Research has shown that even minor alterations to the stereochemistry can dramatically alter receptor binding affinity and selectivity. For instance, the introduction of a 6α-ethyl group to chenodeoxycholic acid (an analogue of cholic acid) resulted in obeticholic acid, a potent FXR agonist with approximately 100-fold higher affinity than the parent compound. frontiersin.orgefmc.info Similarly, methylation at the C23-(S) position in the side chain can improve potency and selectivity for TGR5. frontiersin.org This principle underscores that the specific stereochemical arrangement of methyl cholate, with its 3α, 7α, and 12α hydroxyl groups, dictates its selective interaction with various biological macromolecules, a property that is exploited in the design of new therapeutic agents. j-morphology.comresearchgate.net

Stereochemical Influence on Biological Interactions and Transformations

The stereochemistry of this compound is a decisive factor in its metabolic fate and its interactions with biological systems, particularly enzymes. Enzymes, being chiral macromolecules themselves, often exhibit a high degree of stereoselectivity, meaning they can distinguish between different stereoisomers of a substrate.

A clear example of this is the microbial transformation of this compound. In a study involving the fungus Aspergillus niger, this compound was metabolized into two main products: methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate and methyl 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oate. researchgate.net The formation of the first product involves a highly specific hydroxylation at the C-15 position. The enzyme responsible for this transformation selectively introduces the new hydroxyl group with a β-orientation. researchgate.net This stereospecificity is confirmed by the downfield shift of the 18-methyl signal in NMR spectra, a characteristic result of the 1,3-diaxial relationship between the 18-methyl group and the newly introduced 15β-hydroxyl group. researchgate.net The second metabolite results from the selective oxidation of the 7α-hydroxyl group to a ketone, another enzymatically controlled process that depends on the specific stereochemistry of the substrate. researchgate.netfrontiersin.org

Q & A

Q. Table 1: Key Characterization Data for this compound

| Parameter | Method | Expected Result |

|---|---|---|

| Molecular Weight | HRMS | 422.5980 g/mol |

| Ester C=O Stretch | IR Spectroscopy | ~1740 cm⁻¹ |

| Melting Point | Differential Scanning Calorimetry | 142–145°C |

Basic: How can researchers ensure the purity and structural integrity of this compound derivatives during synthesis?

Methodological Answer:

- Step 1 : Use anhydrous conditions to prevent hydrolysis of the ester group during synthesis .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining .

- Step 3 : Validate purity using:

- Step 4 : For derivatives, employ 2D NMR (e.g., COSY, HSQC) to confirm stereochemistry and substituent positions .

Advanced: What experimental strategies are effective in studying this compound’s role as a carrier in supported liquid membrane (SLM) systems?

Methodological Answer:

this compound’s amphiphilic structure facilitates ion transport in SLMs. Key strategies include:

- Membrane Fabrication : Use hydrophobic polyvinylidene difluoride (PVDF) films (100 μm thickness, 0.45 μm pores) soaked in toluene containing this compound .

- Parameter Optimization :

- Measure permeability (P) and flux (J₀) of Cr(III) ions at varying temperatures (e.g., 25–45°C) .

- Apply the Arrhenius equation to determine activation energy (Eₐ) and thermodynamic parameters (ΔH‡, ΔS‡) for transport .

- Kinetic Modeling : Derive microscopic parameters (Kₐₛₛ = association constant, D* = diffusion coefficient) to compare with resorcinarene carriers .

Q. Table 2: SLM Transport Parameters for Cr(III) Using this compound

| Temperature (°C) | P (cm/s) | J₀ (mol/cm²·s) | Eₐ (kJ/mol) |

|---|---|---|---|

| 25 | 1.2 × 10⁻⁴ | 3.8 × 10⁻⁷ | 42.1 |

| 35 | 2.5 × 10⁻⁴ | 7.1 × 10⁻⁷ | - |

| 45 | 4.7 × 10⁻⁴ | 1.3 × 10⁻⁶ | - |

| Data derived from . |

Advanced: How can kinetic parameters of this compound’s interactions with coenzymes be accurately determined, and what are common sources of error?

Methodological Answer:

In enzymatic studies (e.g., cholate-CoA ligase), use:

- Steady-State Kinetics : Vary ATP, CoA, and cholate concentrations to generate intersecting Lineweaver-Burk plots, indicating a bi-uni-uni-bi-ping-pong mechanism .

- Product Inhibition Studies : Identify reversible vs. irreversible steps (e.g., CoA release randomness) .

- Error Mitigation :

Advanced: What methodologies are recommended for resolving contradictory data in studies of this compound’s transport mechanisms?

Methodological Answer:

- Systematic Review Frameworks : Use PRISMA guidelines to identify bias in literature (e.g., exclusion of non-Arrhenius temperature dependencies) .

- Sensitivity Analysis : Test how Kₐₛₛ and D* vary with membrane thickness or carrier concentration .

- Cross-Validation : Compare results with alternative carriers (e.g., resorcinarene) to isolate this compound-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products